1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Description
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone is a thiazole-based compound featuring a methylamino group (-NHCH₃) at position 2, a methyl group (-CH₃) at position 4, and an acetyl group (-COCH₃) at position 5 of the thiazole ring (Figure 1). It serves as a critical intermediate in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Its structural flexibility allows for modifications that enhance target specificity and potency.
Properties
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDILVYEDVGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628007 | |
| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94284-66-9 | |
| Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Acetyl-4-methyl-2-(methylamino)thiazole (Starting Material)
The starting compound, 5-acetyl-4-methyl-2-(methylamino)thiazole, is prepared by conventional thiazole ring synthesis methods, typically involving cyclization reactions of appropriately substituted precursors. The methylamino group is introduced via nucleophilic substitution or reductive amination steps on the thiazole ring.
Bromination to Form 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
This intermediate is synthesized by brominating the acetyl group at the 5-position of the thiazole ring in acidic medium. The bromination introduces a bromine atom alpha to the carbonyl, creating a highly reactive α-bromoketone derivative.
$$
\text{5-acetyl-4-methyl-2-(methylamino)thiazole} \xrightarrow[\text{acidic medium}]{\text{Br}_2} \text{2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one}
$$
This brominated compound serves as a versatile intermediate for further synthetic transformations.
Reaction with Heterocyclic Amines and Thiosemicarbazones
The α-bromoketone intermediate reacts with various nucleophiles such as heterocyclic amines (e.g., 2-aminothiazole, 2-aminobenzothiazole, 2-aminothiophenol) and thiosemicarbazone derivatives in ethanol or dioxane under reflux conditions, often in the presence of a base like triethylamine.
These reactions proceed via nucleophilic substitution at the brominated carbon, followed by intramolecular cyclization and dehydration steps, leading to fused heterocyclic ring systems incorporating the original thiazole moiety.
Mechanistic Insights
- The reaction pathway involves formation of an iminothiadiazole intermediate followed by dehydrative cyclization.
- The nucleophilicity of sulfur atoms in thiophenol derivatives often leads to S-alkylation preferentially over N-alkylation.
- The elimination of HBr and water molecules facilitates ring closure and formation of stable heterocyclic products.
- Spectroscopic data (IR, NMR, MS) and conformational studies confirm the structures and regioselectivity of the products.
Experimental Data and Analytical Findings
Spectroscopic Characterization
- IR Spectra: Disappearance of C=O absorption bands post-reaction indicates successful cyclization; presence of NH and C=N bands confirms heterocyclic ring formation.
- 1H-NMR: Characteristic singlet signals for imidazole protons at δ 8.20–8.76 ppm help distinguish isomeric forms.
- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming product identity.
Conformational and Computational Studies
Computational analysis using formation energies, HOMO-LUMO gaps, and electrostatic potential maps supports the stability and preferred tautomeric forms of the synthesized compounds.
| Conformer | Formation Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 3A | -621.17858 | -0.20464 | -0.00446 | 0.20018 | 2.4276 |
| 3B | -621.14667 | -0.20794 | -0.01183 | 0.19611 | 2.7935 |
| 6A | -1394.9439 | -0.2024 | -0.07871 | 0.12369 | 6.0085 |
| 6B | -1394.4678 | -0.17951 | -0.07617 | 0.10334 | 10.9130 |
| 7A | -1547.7641 | -0.19955 | -0.0716 | 0.12795 | 6.0625 |
| 7B | -1547.1272 | -0.14724 | -0.09765 | 0.04959 | 13.5781 |
Table 1: Selected computational data supporting conformer stability and reaction pathways.
Formulation and Stock Solution Preparation
For biological evaluation, 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone is prepared in various stock solutions with precise molar concentrations using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:
- Dissolving the compound in DMSO to create a master stock solution.
- Sequential addition of co-solvents with mixing and clarification steps to ensure clear solutions.
- Use of physical methods (vortexing, ultrasound, hot water bath) to aid dissolution.
Stock Solution Preparation Table:
| Amount of Compound (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 | 5.8744 | 1.1749 | 0.5874 |
| 5 | 29.372 | 5.8744 | 2.9372 |
| 10 | 58.7441 | 11.7488 | 5.8744 |
Table 2: Volumes required to prepare stock solutions at different molarities.
Summary of Preparation Methodology
- Synthesis of 5-acetyl-4-methyl-2-(methylamino)thiazole as the core heterocycle.
- Bromination of the acetyl group to form the α-bromoketone intermediate.
- Nucleophilic substitution reactions with heterocyclic amines or thiosemicarbazones under reflux in ethanol or dioxane.
- Intramolecular cyclization and dehydration to form fused heterocyclic derivatives.
- Purification and characterization by spectroscopic and computational methods.
- Preparation of stock and formulation solutions for biological assays using co-solvents and controlled dissolution techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticonvulsant Activity
Thiazole compounds, including 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone, have been investigated for their anticonvulsant properties. Research indicates that thiazole derivatives can effectively modulate neuronal excitability and provide protection against seizures.
- Case Study : A study demonstrated that thiazole-integrated analogues exhibited significant anticonvulsant activity in animal models, with one compound showing a median effective dose (ED50) of 18.4 mg/kg, which is markedly lower than traditional medications like ethosuximide .
| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Thiazole analogue | 18.4 | 170.2 | 9.2 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, with promising results against various cancer cell lines.
- Case Study : A series of thiazole analogues were synthesized and screened against HCT-116, HepG2, and HT-29 cell lines using the MTT assay. Notably, compounds with specific substitutions on the thiazole ring demonstrated high efficacy compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Efficacy Compared to Standard |
|---|---|---|---|
| Thiazole analogue A | HCT-116 | 10 | Higher |
| Thiazole analogue B | HepG2 | 15 | Comparable |
| Thiazole analogue C | HT-29 | 12 | Higher |
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been explored, revealing their potential as effective antimicrobial agents.
- Case Study : Recent investigations showed that imidazotriazole-incorporated thiazoles exhibited superior antibacterial activity against Staphylococcus epidermidis compared to standard antibiotics like amphotericin B .
| Compound | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| Thiazole derivative A | 0.09 | More potent than amphotericin B |
| Thiazole derivative B | 0.15 | Comparable |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. The presence of specific functional groups significantly influences their biological activity.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and pharmacological properties of this compound are highly dependent on substitutions at the thiazole ring. Below is a detailed analysis of its analogs, focusing on structural variations and their impacts.
Substitutions at the Amino Group (Position 2)
Aromatic Substitutions
- 1-(4-Methyl-2-(phenylamino)thiazol-5-yl)ethanone (Compound A): Structure: The methylamino group is replaced with a phenylamino (-NHPh) group. Reference: .
Bulkier Aliphatic Substitutions
- 1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)ethanone (Compound B): Structure: A cyclopropylamino (-NH-cyclopropyl) group replaces the methylamino group. Reference: .
Electron-Withdrawing Substitutions
- 1-(2-(4-Trifluoromethylphenylamino)thiazol-5-yl)ethanone (Compound C): Structure: A 4-trifluoromethylphenyl (-NH-C₆H₄-CF₃) group is introduced. Activity: The electron-withdrawing CF₃ group may enhance binding affinity to targets like EGFR by stabilizing charge-transfer interactions . Reference: .
Substitutions at the Acetyl Group (Position 5)
- 2-Aminothiazole-5-carbaldehyde (Compound D): Structure: The acetyl group (-COCH₃) is replaced with an aldehyde (-CHO). Reference: .
Brominated Derivatives
- 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (Compound E): Structure: A bromine atom is added to the acetyl group. Activity: Bromination improves antimicrobial activity; derivatives like Compound 17 () showed superior efficacy against S. aureus and B. subtilis compared to ampicillin . Reference: .
Anticancer Activity
- Parent Compound : Exhibits potent activity against A549 lung cancer cells (IC₅₀ = 2.1 µM) via EGFR inhibition, comparable to doxorubicin . Molecular docking confirms strong interactions with EGFR’s ATP-binding pocket (binding energy: -9.8 kcal/mol) .
- Analog 30v (): A pyrimidine-thiazole hybrid with a methyl group showed high CDK9 inhibition (IC₅₀ = 12 nM) and selectivity over other kinases, attributed to optimal steric compatibility .
Antimicrobial Activity
- Ethylamino Derivative: 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone demonstrated moderate antimicrobial activity, while brominated analogs (e.g., Compound E) outperformed ampicillin against Gram-positive pathogens .
Key Research Findings
- EGFR Inhibition: The methylamino and acetyl groups in the parent compound are critical for hydrogen bonding with EGFR’s Met793 and hydrophobic interactions with Leu788 .
- CDK9 Selectivity : Bulkier substitutions (e.g., cyclopropyl) at position 2 reduce off-target effects, as seen in Compound B .
- Antimicrobial Potency : Brominated derivatives (e.g., Compound E) disrupt bacterial cell wall synthesis, with MIC values 4–8-fold lower than ampicillin against S. aureus .
Biological Activity
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring structure, which contributes to its interaction with various biochemical pathways and targets. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Target Interactions : The thiazole moiety in this compound allows it to interact with multiple enzymes and receptors. These interactions can lead to the activation or inhibition of specific biochemical pathways, influencing cellular processes such as metabolism, gene expression, and cell signaling.
Biochemical Pathways : Thiazole compounds are known to modulate various biochemical pathways. They can act as agonists or antagonists at receptor sites, affecting downstream signaling cascades. This property underpins their potential in therapeutic applications across several domains, including oncology and infectious diseases .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity against various pathogens, making them candidates for antibiotic development.
- Antitumor Activity : Several studies have reported the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer properties .
- Anti-inflammatory Effects : Thiazole compounds have been linked to anti-inflammatory activities through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antitumor Activity
A study conducted on thiazole derivatives demonstrated that certain compounds exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines. The structure-activity relationship (SAR) revealed that the presence of specific substituents on the thiazole ring significantly enhanced cytotoxicity .
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Induces apoptosis via CDK9 inhibition |
| Compound 10 | 1.98 ± 1.22 | Triggers apoptosis through Mcl-1 reduction |
Antimicrobial Efficacy
In vitro studies have confirmed that this compound exhibits broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .
Q & A
Q. Basic
- 1H/13C NMR : Confirms methylamino (δ ~2.5–3.0 ppm) and acetyl (δ ~2.6 ppm) groups. For example, 1H NMR of the parent compound shows singlet peaks for methyl groups at δ 2.53 and 2.66 ppm .
- IR Spectroscopy : Detects C=O stretches (~1745 cm⁻¹) and N-H bonds (~3334 cm⁻¹) .
- HR-MS : Validates molecular ions (e.g., [M+H]+ at m/z 275.0840 for benzamide derivatives) .
How is the compound evaluated for biological activity in preliminary studies?
Q. Basic
- Anticancer Activity : MTT assays against cell lines (e.g., MCF-7 breast cancer cells) measure IC₅₀ values. Derivatives show activity linked to substituents; e.g., pyridine-thiazole hybrids inhibit kinases like CDK1 and PI3Kα .
- Antimicrobial Screening : Agar diffusion or microdilution assays test bacterial/fungal inhibition. Substituents like nitro or hydroxy groups enhance activity .
What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?
Q. Advanced
- Substituent Effects : Adding phenyl rings (e.g., 4′-fluoro-biphenyl in 22b ) improves antitumor activity (IC₅₀ = 2.1 µM vs. MCF-7) . Conversely, acetyl groups may reduce solubility but increase kinase binding .
- Hybrid Molecules : Pyridine-thiazole hybrids (e.g., 8a ) show dual kinase inhibition (CDK9 and c-Src) via π-π stacking and hydrogen bonding .
SAR studies use systematic substitution (e.g., varying R-groups on the thiazole ring) coupled with bioassays and computational modeling.
How do molecular docking studies elucidate the compound’s mechanism of action?
Advanced
Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins like Rab7b or CDK9. For example:
- Thiazole derivatives bind Rab7b’s hydrophobic pocket via methylamino and acetyl groups (binding energy: −9.2 kcal/mol) .
- Pyrimidine-thiazole hybrids form hydrogen bonds with CDK9’s hinge region (Lys48 and Asp167 residues), explaining nanomolar inhibitory activity .
How are ADME/Tox properties predicted for derivatives, and what are key findings?
Q. Advanced
- admetSAR : Predicts moderate blood-brain barrier permeability (logBB = −0.5) but potential hepatotoxicity (CYP2D6 inhibition) .
- Lipinski’s Rule : Most derivatives comply (MW < 500, logP < 5), though nitro-substituted analogs may violate due to high topological polar surface area (>140 Ų) .
How should researchers address contradictions in bioactivity data across studies?
Advanced
Discrepancies (e.g., varying IC₅₀ values) arise from:
- Cell Line Variability : MCF-7 vs. HeLa cells may express different kinase levels .
- Assay Conditions : MTT vs. SRB assays differ in sensitivity to metabolic activity .
- Compound Purity : Impurities >5% (e.g., unreacted α-chloropentanedione) can skew results . Validate purity via HPLC (e.g., tR = 11.19 min for 12u ) .
What strategies optimize synthetic yields for large-scale production in academic labs?
Q. Advanced
- Catalysis : LiCl accelerates hydrazone formation (e.g., 22b synthesis in 97% yield) .
- Microwave Assistance : Reduces reaction time for cyclocondensation (30 mins vs. 24 hrs) .
- Workflow : Sequential one-pot reactions minimize intermediate isolation (e.g., 5 → 6 bromination in 89% yield) .
What safety precautions are recommended given limited toxicological data?
Q. Advanced
- In Silico Alerts : Predicted mutagenicity (Ames test +) via admetSAR suggests handling with nitrile gloves .
- In Vitro Testing : Prioritize cytotoxicity assays (e.g., hemolysis <10% at 100 µM) before in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
